Glycylglycine hydrochloride

Overview

Description

The simplest of all peptides. It functions as a gamma-glutamyl acceptor.

Scientific Research Applications

Crystal Structure Analysis : Glycylglycine has been studied for its crystal structure, contributing to research on protein constitution and configuration, especially in the context of linear peptides (Hughes & Moore, 1942).

Peptide Hydrolysis : Research on the hydrolysis of glycylglycine in the presence of polyoxometalates has provided insights into the catalytic processes involved in peptide bond cleavage, highlighting the role of specific reaction conditions and the influence of amino acid side chains (Ly et al., 2015).

Plant Growth and Development : Studies have shown that glycylglycine can significantly stimulate growth and development in tobacco calli, indicating its potential as a plant growth regulator (Fedoreyeva et al., 2018).

Chemical Evolution Research : The dimerization rate of glycine to form glycylglycine under different pH and temperature conditions has been explored, providing valuable data for understanding the chemical evolution of life (Sakata et al., 2010).

Medical Imaging Applications : Glycylglycine has been used in conjugation with radiolabeling compounds for PET imaging, demonstrating potential in diagnostic imaging (Şenişik et al., 2018).

Environmental and Analytical Chemistry : The interaction of glycylglycine with metal ions like Cu(II) and Zn(II) has been examined, providing insights into metal-promoted hydrolysis, relevant for understanding environmental processes and developing analytical techniques (Nakata et al., 1975).

Spectroscopic Studies : The molecule has been investigated using electron spin resonance, revealing the formation of specific free radicals upon irradiation, important for understanding radiation chemistry (Box et al., 1963).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Glycylglycine hydrochloride, a dipeptide of glycine, is the simplest peptide . It primarily targets the NMDA receptor complex in the central nervous system . The NMDA receptor plays a crucial role in controlling synaptic plasticity and memory function.

Mode of Action

Glycylglycine interacts with its target through strychnine-insensitive glycine binding sites located on the NMDA receptor complex . This interaction enhances inhibitory neurotransmission, which can have various effects depending on the specific context within the nervous system .

Biochemical Pathways

The primary biochemical pathway affected by glycylglycine is the glycine cleavage system . This system catalyzes the oxidative conversion of glycine into carbon dioxide and ammonia, with the remaining one-carbon unit transferred to folate as methylenetetrahydrofolate . It is the main catabolic pathway for glycine and also contributes to one-carbon metabolism .

Pharmacokinetics

Its solubility in water (132 g l−1 at 20 °c) suggests that it may have good bioavailability

Result of Action

The interaction of glycylglycine with the NMDA receptor complex can result in increased chloride conductance and consequent enhancement of inhibitory neurotransmission . This can have various effects, such as potential antispastic and antipsychotic activities . Additionally, glycylglycine has been reported to improve the solubility of recombinant proteins in E. coli .

Action Environment

The action of glycylglycine can be influenced by various environmental factors. For instance, its buffering capacity is effective in the pH range of 2.5–3.8 and 7.5–8.9 . It is only moderately stable for storage once dissolved

Biochemical Analysis

Biochemical Properties

Glycylglycine hydrochloride plays a significant role in biochemical reactions. It has been found to enhance the solubility and antigenic utility of recombinant Hepatitis C Virus (HCV) structural proteins in E. coli, which were utilized to establish a novel immunoassay for discrimination of active HCV infection . The integration of 0.1–0.4M this compound in the growth media significantly enhanced the solubility/yield of recombinant core and envelope proteins .

Cellular Effects

The effects of this compound on cells are primarily related to its role in enhancing protein solubility. This property is particularly useful in the production of recombinant proteins in E. coli, where it has been shown to significantly increase the yield of soluble, functional proteins .

Molecular Mechanism

The exact molecular mechanism of action of this compound is not fully understood. It is proposed that high concentrations of this compound in the growth culture might generate an osmophobic effect, which would induce the overexpression of heat shock chaperones like DnaK and GroEL in E. coli that subsequently promote a ubiquitin–proteasome .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are primarily related to its role in enhancing protein solubility. Over time, the presence of this compound in the growth media can significantly enhance the yield of soluble proteins .

Metabolic Pathways

This compound is involved in the glycine cleavage system, a fundamental component of life, widely existing in microbes, plants, animals, and humans . This system is critical for the metabolism of glycine, a simple amino acid that is a key component of many metabolic pathways .

Properties

IUPAC Name |

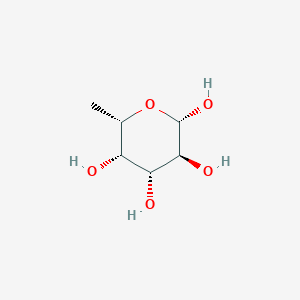

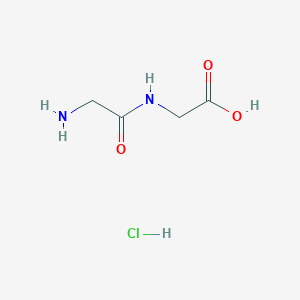

2-[(2-aminoacetyl)amino]acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3.ClH/c5-1-3(7)6-2-4(8)9;/h1-2,5H2,(H,6,7)(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHBAZQDEMYQPJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)NCC(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

556-50-3 (Parent) | |

| Record name | Glycine, glycyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013059604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Glycylglycine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023851287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1065342 | |

| Record name | Glycine, glycyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13059-60-4, 23851-28-7 | |

| Record name | Glycylglycine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13059-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, glycyl-, hydrochloride (1:?) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23851-28-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, glycyl-, hydrochloride (1:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013059604 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Glycylglycine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023851287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, glycyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, glycyl-, hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1065342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-glycylglycine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.668 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | N-glycylglycine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.725 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-Dimethoxy-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B76379.png)